Mono(7-carboxy-2-methyloctyl) phthalate

Description

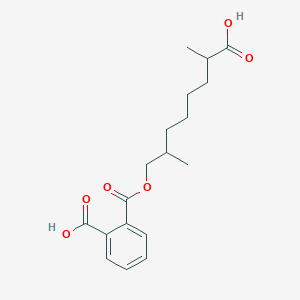

Structure

3D Structure

Properties

IUPAC Name |

2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELGYNUSJXUKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873156 |

Source

|

| Record name | Monocarboxynonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373125-93-9 |

Source

|

| Record name | 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocarboxynonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and CAS registry number for Mono(7-carboxy-2-methyloctyl) phthalate

This technical guide provides an in-depth analysis of Mono(7-carboxy-2-methyloctyl) phthalate (MCNP) , a specific oxidative metabolite used as a high-specificity biomarker for assessing exposure to Di-isodecyl phthalate (DIDP) and related high-molecular-weight plasticizers.[1]

Advanced Biomarker for High-Molecular-Weight Phthalate Exposure[1]

Executive Summary

This compound (commonly abbreviated as MCNP or MCiNP ) is a secondary, oxidized metabolite of Di-isodecyl phthalate (DIDP).[1] Unlike primary monoesters (e.g., Mono-isodecyl phthalate, MiDP), which are rapidly excreted or further metabolized, MCNP represents a stable, terminal oxidation product.[1] It is the preferred biomarker for biomonitoring studies due to its elimination half-life and specificity to the isodecyl alkyl chain structure.[1]

This guide details the physicochemical properties, metabolic genesis, and validated LC-MS/MS analytical protocols for the quantification of MCNP in biological matrices.[1]

Chemical Identity & Physicochemical Properties[1][2]

The identification of MCNP relies on distinguishing its specific isomeric structure from other "carboxy-nonyl" or "carboxy-decyl" congeners.[1]

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | MCNP; MCiNP; 2-(((7-carboxy-2-methyloctyl)oxy)carbonyl)benzoic acid |

| CAS Registry Number | 1373125-93-9 |

| Molecular Formula | C₁₈H₂₄O₆ |

| Molecular Weight | 336.38 g/mol |

| Parent Compound | Di-isodecyl phthalate (DIDP); Di-decyl phthalate (DDP) |

| Isomeric Context | Represents the ω-oxidation of the 2-methyloctyl isomer of the isodecyl chain.[1] |

Structural Analysis

MCNP is an ortho-phthalic acid monoester.[1]

-

Moiety A (Phthalate Ring): One carboxylic acid group is free (position 1), while the other (position 2) retains the ester linkage.[1]

-

Moiety B (Oxidized Alkyl Chain): The esterified alcohol chain is a 2-methyloctyl backbone.[1] The "7-carboxy" designation indicates that the alkyl chain has undergone

-oxidation (or

Metabolic Pathway & Toxicokinetics[1]

High-molecular-weight phthalates like DIDP are not excreted as simple monoesters.[1] They undergo a two-phase biotransformation process.[1] MCNP is formed via Phase I oxidative metabolism before undergoing Phase II conjugation .[1]

Mechanism of Action[1]

-

Hydrolysis: Lipases hydrolyze DIDP to Mono-isodecyl phthalate (MiDP).[1]

-

Oxidation: Cytochrome P450 enzymes hydroxlyate the alkyl chain, which is further oxidized to a carboxylic acid, yielding MCNP.[1]

-

Conjugation: MCNP is glucuronidated by UDP-glucuronosyltransferase (UGT) to increase hydrophilicity for renal clearance.[1]

Pathway Visualization

The following diagram illustrates the biotransformation of DIDP into MCNP and its subsequent conjugation.

Figure 1: Metabolic pathway of DIDP leading to the formation of the biomarker MCNP.[1]

Analytical Protocol: LC-MS/MS Quantification

Scientific Integrity Note: MCNP exists primarily as a glucuronide conjugate in urine (>90%).[1] Therefore, enzymatic deconjugation is a mandatory critical control point (CCP) in this protocol to ensure total MCNP is measured.[1]

Reagents & Standards

-

Analytical Standard: this compound (CAS 1373125-93-9).[1]

-

Internal Standard (IS): MCNP-d4 (Deuterated analog, e.g., Catalog HY-133679S).[1]

-

Enzyme:

-Glucuronidase (E. coli K12 or Helix pomatia).[1]

Workflow Diagram

Figure 2: Validated analytical workflow for the quantification of MCNP in human urine.[1]

Step-by-Step Methodology

1. Sample Preparation (Deconjugation)[1]

-

Aliquot: Transfer 200 µL of urine into a glass tube.

-

Buffer: Add 100 µL of Ammonium Acetate buffer (pH 6.5) to stabilize enzymatic activity.[1]

-

Internal Standard: Spike with 10 µL of MCNP-d4 solution (100 ng/mL).

-

Digestion: Add 10 µL

-Glucuronidase. Incubate at 37°C for 90 minutes. Note: Ensure enzyme activity is sufficient to hydrolyze chemically resistant acyl-glucuronides.

2. Solid Phase Extraction (SPE)[1][2][3]

-

Conditioning: Condition SPE cartridges (e.g., Oasis HLB) with MeOH followed by water.[1]

-

Loading: Load the hydrolyzed sample.

-

Washing: Wash with 5% MeOH in water to remove salts and polar interferences.[1]

-

Elution: Elute MCNP with 100% Acetonitrile (ACN) or MeOH.

-

Reconstitution: Evaporate solvent under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:ACN).

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[1]

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode.[1]

MRM Transitions (Optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

|---|---|---|---|---|

| MCNP | 335.1 [M-H]⁻ | 121.0 | Quantifier | 25 |

| 335.1 | 77.0 | Qualifier | 40 | |

| 335.1 | 291.1 | Qualifier (Loss of CO₂) | 15 |

| MCNP-d4 | 339.1 [M-H]⁻ | 125.0 | Internal Std | 25 |[1]

Note: The transition 335 -> 121 corresponds to the phthalate monoester fragment.[1] The loss of 44 Da (CO2) is characteristic of the carboxylated side chain.[1]

References

-

National Institutes of Health (NIH). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J-Stage. Link

-

MedChemExpress. this compound-d4 Product Information. Link

-

Alfa Chemistry. this compound Standards. Link

-

Centers for Disease Control and Prevention (CDC). Metabolomic Markers of Phthalate Exposure in Plasma and Urine. PubMed Central.[1] Link

-

University of Queensland. Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites. Link[1]

Sources

Methodological & Application

Application Note: Quantification of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) in Human Urine via Automated SPE-LC-MS/MS

Abstract

Human exposure to Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer, is a significant public health concern due to its endocrine-disrupting properties. Accurate assessment of this exposure relies on the precise quantification of its metabolites in biological matrices. This application note presents a robust and sensitive method for the quantification of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP), a secondary oxidized metabolite of DEHP, in human urine. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by automated solid-phase extraction (SPE) for sample cleanup and concentration. Detection and quantification are achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode, offering high selectivity and sensitivity suitable for large-scale epidemiological studies.

Introduction

Phthalates are widely used in consumer and industrial products, leading to widespread human exposure.[1] Upon entering the body, parent phthalate diesters like DEHP are rapidly metabolized into primary and secondary metabolites, which are then excreted, primarily in urine.[2] Biomonitoring of these urinary metabolites is the most reliable method for assessing human exposure.[1] MCMOP (also known as MCNP) is a key secondary metabolite formed through the oxidation of the DEHP alkyl chain.[3][4] Since many metabolites are excreted as glucuronide conjugates, a deconjugation step is essential to measure the total concentration, providing a comprehensive picture of exposure.[1][5]

This protocol details a highly specific and validated LC-MS/MS method that incorporates enzymatic hydrolysis and automated online SPE, ensuring high throughput and minimal sample handling.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS) ensures accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8][9]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate and accurately quantify MCMOP from the complex urine matrix. The core principle involves three key stages:

-

Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugate of MCMOP, converting it to its free form for accurate measurement of the total metabolite concentration.

-

Sample Cleanup & Concentration: The hydrolyzed sample is subjected to Solid-Phase Extraction (SPE). This step removes interfering matrix components (like salts and urea) and concentrates the analyte, significantly enhancing analytical sensitivity.[10]

-

LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Chromatographic separation isolates MCMOP from other compounds, and the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[2] Quantification is achieved by comparing the analyte's response to that of a co-eluting stable isotope-labeled internal standard.

Figure 1. Overall analytical workflow.

Materials and Reagents

-

Standards: MCMOP analytical standard and ¹³C₄-MCMOP internal standard (IS) solution.

-

Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate.

-

Enzyme: β-glucuronidase from E. coli K12 (recombinant).

-

SPE Cartridges: Online Strata-X or equivalent polymeric reversed-phase cartridges.[11]

-

LC Column: C18 analytical column (e.g., 150 x 3.0 mm, 4 µm).[11]

Instrumentation

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.

-

Automated SPE System: Online or offline automated SPE workstation.[7][12]

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare individual stock solutions of MCMOP and ¹³C₄-MCMOP in methanol at a concentration of ~500 µg/mL.[13] Store at -20°C or below.

-

Working Standard Mixture: Combine aliquots of the primary stock to create a mixed working standard solution. Serially dilute this mixture with 50:50 methanol/water to prepare calibration standards covering the desired linear range (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of ¹³C₄-MCMOP in 50:50 methanol/water. The concentration should be such that a small volume added to the urine results in a final concentration near the mid-point of the calibration curve (e.g., 10-15 ng/mL).[13]

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations by spiking a pooled urine matrix. These are treated identically to the unknown samples to validate the accuracy and precision of the batch.[8]

Sample Preparation: Hydrolysis and SPE

The sample preparation workflow is designed to efficiently deconjugate and extract MCMOP from urine.

Figure 2. Step-by-step sample preparation.

Rationale for Key Steps:

-

Enzyme Choice: β-glucuronidase from E. coli is preferred over sources like Helix pomatia because it lacks non-specific esterase activity, which could potentially convert parent phthalate diesters into their monoester metabolites, leading to inaccurate results.[1][11]

-

SPE Sorbent: A polymeric reversed-phase sorbent (e.g., Strata-X) provides robust retention for the moderately nonpolar MCMOP molecule and is stable across a wide pH range, ensuring reproducible extraction.[10][11]

LC-MS/MS Parameters

Accurate quantification relies on optimized chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC) Conditions: The goal of the LC method is to achieve baseline separation of MCMOP from potential isomers and matrix interferences, ensuring a clean signal for the mass spectrometer. A typical gradient is outlined below.

| Parameter | Value |

| Column | C18 Reversed-Phase, 150 x 3.0 mm, 4 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 50°C |

| Injection Vol. | 10 µL |

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 40 |

| 4.0 | 40 |

| 8.8 | 100 |

| 13.0 | 100 |

| 13.1 | 40 |

| 15.0 | 40 |

Rationale: The acidic mobile phase (0.1% formic acid) is crucial for promoting the protonation of silanol groups on the column, reducing peak tailing, and enhancing ionization efficiency in the ESI source for acidic analytes like MCMOP.[13][14]

Tandem Mass Spectrometry (MS/MS) Conditions: The instrument is operated in negative ESI mode, as the carboxyl groups on MCMOP are readily deprotonated to form [M-H]⁻ ions.[8][15] MRM is used for its superior selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are monitored for both the analyte and its internal standard to ensure confident identification and quantification.[16]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| MCMOP | 335.2 | 143.1 | Quantifier |

| 335.2 | 207.1 | Qualifier | |

| ¹³C₄-MCMOP (IS) | 339.2 | 147.1 | Quantifier |

| 339.2 | 211.1 | Qualifier |

Note: The molecular weight of MCMOP is 336.38 g/mol .[3] The precursor ion [M-H]⁻ is therefore ~335.2. The internal standard has four ¹³C atoms, increasing its mass by 4 Da.

Data Analysis and Quality Control

-

Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of MCMOP in unknown samples is determined by interpolating their area ratios from this curve.

-

Acceptance Criteria: For a result to be accepted, the following criteria must be met for each sample:

-

The retention time must be within ±2.5% of the average retention time from the calibration standards.

-

The ratio of the qualifier ion peak area to the quantifier ion peak area must be within ±20% of the average ratio from the calibration standards.

-

The signal-to-noise ratio for the quantifier peak must be ≥10.[17]

-

Method Performance

This method is robust and highly sensitive, suitable for biomonitoring studies in the general population. Typical performance characteristics are:

-

Linearity: The method demonstrates excellent linearity over a range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) > 0.99.

-

Limits of Detection (LOD): LODs are typically in the low ng/mL range (e.g., 0.1–0.5 ng/mL), allowing for the detection of background exposure levels.[6][7]

-

Precision and Accuracy: Inter- and intra-day precision are generally <10% (as coefficient of variation), with accuracy (as percent recovery in QC samples) between 90-110%.[7]

Conclusion

The described SPE-LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of the DEHP metabolite MCMOP in human urine. The protocol's automation minimizes sample handling and potential for contamination while ensuring high reproducibility. By incorporating enzymatic hydrolysis and the use of a stable isotope-labeled internal standard, this method delivers accurate and reliable data essential for assessing human exposure to DEHP and supporting public health research.

References

-

University of Queensland. (n.d.). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. UQ eSpace. [Link]

-

Liao, C., et al. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 904, 73-80. [Link]

-

Li, Y., et al. (2015). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]

-

ResearchGate. (2021). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [https://www.researchgate.net/publication/7178358_Determination_of_16_Phthalate_Metabolites_in_Urine_Using_Automated_Sample_Preparation_and_On-line_PreconcentrationHigh-Performance_Liquid_ChromatographyTandem_Mass_Spectrometry]([Link]_ ChromatographyTandem_Mass_Spectrometry)

-

Silva, M. J., et al. (2007). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 860(1), 44-52. [Link]

-

PubChem. (2023). Mono-(7-carboxy-2,7-dimethylheptyl) Phthalate-d4. [Link]

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

CDC Stacks. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. [Link]

-

American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. [Link]

-

CDC. (n.d.). Carbamates and Organophosphorus Pesticides in Urine. [Link]

-

Exposome-Explorer. (n.d.). Mono-carboxy-isodecyl phthalate (cx-MiDP). [Link]

-

Gika, H. G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2170-2178. [Link]

-

Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. [Link]

-

Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

-

Konieczka, P., et al. (2012). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. [Link]

-

Waters Corporation. (n.d.). Development of an MRM method. [Link]

-

Kaushik, V. (2023). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. YouTube. [Link]

-

CDC. (2019). Metals - Urine Procedure Manual. [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

-

ResearchGate. (n.d.). Chromatography of the internal standards with the MRM transitions indicated. [Link]

-

Singh, G., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

-

CDC. (2021). 2021 Urine Specimen Collection Manual. [Link]

-

CDC Stacks. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Exposome-Explorer - Mono-carboxy-isodecyl phthalate (cx-MiDP) (Compound) [exposome-explorer.iarc.fr]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wwwn.cdc.gov [wwwn.cdc.gov]

- 10. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

- 14. uab.edu [uab.edu]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. eurl-pesticides.eu [eurl-pesticides.eu]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Minimizing background contamination in Mono(7-carboxy-2-methyloctyl) phthalate trace analysis

Technical Support Center: Trace Analysis of Phthalate Metabolites Subject: Minimizing Background Contamination in Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) Analysis Ticket ID: #MCMOP-TRACE-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a "background floor" that prevents you from reaching the necessary limits of quantification (LOQ) for this compound (MCMOP), a key oxidative metabolite of Di-isononyl phthalate (DINP).

Unlike parent phthalates (like DINP), MCMOP is not typically found in laboratory plastics. However, trace analysis of MCMOP is plagued by isobaric interferences from the ubiquitous phthalate background and contamination introduced during enzymatic hydrolysis .

This guide is structured to isolate and eliminate these noise sources.

Part 1: The Instrumental Setup (The "Ghost" Peak Solution)

The most common reason for high background in phthalate analysis is not the sample, but the LC system itself. Solvents and tubing leach phthalates that co-elute with your analytes or suppress ionization.

The Solution: The Delay (Trap) Column You must physically separate the system background from the sample signal.

Technical Implementation

Install a small C18 column (e.g., 50 x 2.1 mm) between the mixing chamber of your pump and the autosampler injector.

-

Mechanism: Phthalates originating from the solvent/pump are trapped on this column. When the gradient starts, these "system" phthalates elute later than the phthalates injected from your sample (which are downstream of the trap).

Caption: Schematic of a Delay Column installation. Note that the Delay Column is placed BEFORE the injector, retarding system contaminants relative to the sample.

Part 2: Sample Preparation & Enzymatic Hydrolysis

MCMOP is excreted in urine as a glucuronide conjugate. You must use

The "Clean Enzyme" Protocol

Do not use "crude" enzyme preparations for trace analysis.

-

Screening: Every new lot of

-glucuronidase must be analyzed as a blank. -

Cleaning (If necessary): If your enzyme blank is dirty, pass the enzyme solution through a conditioned SPE cartridge (Oasis HLB or similar) before adding it to your samples. The phthalates will stick to the cartridge; the enzyme will pass through.

Workflow Vulnerabilities

Caption: Critical entry points for contamination during the pre-analytical phase. The enzyme addition step is the most frequently overlooked source.

Part 3: Optimized SPE Protocol for MCMOP

To remove background interferences, a rigorous wash step is required.[1] MCMOP is relatively hydrophobic (logP ~ 4-5), allowing for aggressive organic washing.

Recommended Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB, 60mg).

| Step | Solvent/Action | Purpose | Technical Note |

| 1. Condition | 2 mL MeOH | Activate sorbent | Use LC-MS grade MeOH only. |

| 2. Equilibrate | 2 mL Water (0.1% Formic Acid) | Prepare for loading | Acidification aids retention of carboxylic acid moiety. |

| 3. Load | Hydrolyzed Urine (pH < 5) | Bind MCMOP | Ensure pH is acidic to protonate the carboxylic acid group on MCMOP. |

| 4. Wash 1 | 2 mL 5% MeOH in Water | Remove salts/proteins | Standard wash. |

| 5. Wash 2 (CRITICAL) | 2 mL 20-30% Acetonitrile | Remove Phthalate Monoesters | Critical Step: Many lighter phthalate monoesters wash off here. MCMOP (C18 chain) retains. |

| 6. Dry | Vacuum for 5 mins | Remove residual water | Water interferes with elution and MS sensitivity. |

| 7. Elute | 2 x 1 mL Acetonitrile | Recover MCMOP | Do not use MeOH for elution if transesterification is a concern (rare but possible). |

Part 4: Troubleshooting & FAQs

Q1: I see a peak in my "System Blank" (Solvent injection) that matches MCMOP's retention time. How do I fix this?

-

Diagnosis: This is system carryover or mobile phase contamination.

-

Action:

-

Check your Delay Column . If the peak is exactly at the retention time (RT) of your standard, your Delay Column is either saturated or not installed. If installed correctly, the "background" peak should appear later than your standard peak.

-

Replace the Rotor Seal in your autosampler. Phthalates adsorb strongly to Vespel/Teflon seals.

-

Q2: My Internal Standard (IS) signal is variable or suppressed.

-

Diagnosis: Ion suppression from plasticizers (DEHP, DINP) co-eluting from the matrix.

-

Action:

-

Switch to Negative Mode ESI . Phthalate metabolites (carboxylic acids) ionize far better in negative mode ([M-H]-), while neutral plasticizers (background) ionize in positive mode. This naturally filters out 90% of the background noise.

-

Verify your IS purity. If your deuterated standard (

-MCMOP) contains 1% unlabeled MCMOP, your "blank" will always show a peak.

-

Q3: How do I clean my glassware?

-

Protocol: Do not use plastic. Use glass.

-

Wash with detergent.

-

Rinse with Acetone.

-

Bake at 400°C for 4 hours. This is the only way to thermally decompose residual phthalates. Solvent rinsing alone is insufficient for trace analysis.

-

Q4: Why is my calibration curve non-linear at the low end?

-

Diagnosis: Background contamination is adding a constant "intercept" to your curve.

-

Action: Calculate the Method Detection Limit (MDL) based on 7 replicates of a matrix-matched blank. If your background is consistent, you can use background subtraction, but it is scientifically preferable to eliminate the source using the Delay Column method.

References

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03). National Center for Environmental Health.[2][3] Available at: [Link]

-

Silva, M.J., et al. (2007).[4][5] Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112.[4] (Seminal paper on DINP metabolite separation).

-

National Institutes of Health (NIH). Phthalate Exposure: From Quantification to Risk Assessment. Toxics Special Issue.[6] Available at: [Link]

Sources

Improving limit of detection (LOD) for Mono(7-carboxy-2-methyloctyl) phthalate in small sample volumes

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the limit of detection (LOD) for Mono(7-carboxy-2-methyloctyl) phthalate (MCOP) in small sample volumes. As a Senior Application Scientist, I will guide you through common challenges and provide field-proven insights to enhance the sensitivity and reliability of your analytical methods.

Troubleshooting Guide: Enhancing MCOP Detection in Volume-Limited Samples

This guide addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step solutions.

Issue 1: High Background Noise and Contamination Obscuring MCOP Signal

Symptom: You observe high background noise or interfering peaks in your chromatogram, making it difficult to distinguish the MCOP peak, especially at low concentrations.

Root Cause Analysis: Phthalates are ubiquitous environmental contaminants and can leach from various laboratory consumables, leading to background contamination.[1][2][3][4] Common sources include plasticware (pipette tips, centrifuge tubes), solvents, and even the laboratory air.[3][5]

Solution Workflow:

-

Systematic Contamination Audit:

-

Analyze a "method blank" consisting of all solvents and reagents used in your sample preparation process.

-

Individually test all consumables (e.g., pipette tips, vials, caps) by rinsing them with a clean solvent and analyzing the rinse.

-

Common culprits for phthalate contamination include plastic syringes, pipette tips, and plastic filter holders.[2]

-

-

Implement a "Phthalate-Free" Protocol:

-

Whenever possible, use glassware that has been thoroughly cleaned and baked at a high temperature to remove any residual organic contaminants.

-

Utilize polypropylene-based labware, which is generally considered to be free of phthalate plasticizers.[1]

-

Filter all mobile phases and solvents through nylon filters, which have been shown to be free of phthalate contamination.[1]

-

-

Data Acquisition Strategies to Minimize Noise:

-

Employ Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) for highly selective detection of MCOP.

-

Optimize the MRM transitions (precursor and product ions) for MCOP to maximize signal intensity and minimize interference.

-

Issue 2: Poor MCOP Recovery During Sample Preparation

Symptom: You are experiencing low and inconsistent recovery of MCOP after sample preparation, leading to a higher limit of detection.

Root Cause Analysis: Inefficient extraction of MCOP from the sample matrix is a common problem, especially with complex biological matrices like plasma or urine.[6][7] The choice of sample preparation technique and its optimization are critical for achieving high and reproducible recovery.[8]

Solution Workflow:

Caption: Workflow for MCOP Sample Preparation.

-

Enzymatic Hydrolysis: MCOP in biological samples is often present as a glucuronide conjugate. It is crucial to perform enzymatic hydrolysis with β-glucuronidase to cleave this conjugate and measure the total MCOP concentration.[9]

-

Solid-Phase Extraction (SPE) Optimization: SPE is a powerful technique for cleaning up and concentrating MCOP from complex matrices.[10][11]

-

Sorbent Selection: For phthalate metabolites like MCOP, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.[10][11]

-

Method Optimization: Systematically optimize each step of the SPE protocol:

-

Conditioning: Ensure the sorbent is properly activated.

-

Loading: Optimize the sample loading flow rate.

-

Washing: Use a wash solvent that removes interferences without eluting MCOP.

-

Elution: Select a strong enough solvent to ensure complete elution of MCOP. Acetonitrile is often a good choice.[12]

-

-

-

Internal Standard Addition: Add an isotopically labeled internal standard of MCOP at the very beginning of the sample preparation process.[13] This will correct for any analyte loss during extraction and any variability in instrument response, significantly improving accuracy and precision.[14]

Issue 3: Insufficient Sensitivity of the LC-MS/MS System

Symptom: Even with a clean sample and good recovery, the signal intensity for MCOP is too low to achieve the desired limit of detection.

Root Cause Analysis: The sensitivity of an LC-MS/MS method depends on both the chromatographic separation and the mass spectrometer's performance.[15][16] Optimizing both aspects is essential for maximizing the signal-to-noise ratio.[17]

Solution Workflow:

-

Chromatographic Optimization:

-

Column Selection: Use a high-efficiency HPLC or UHPLC column with a smaller particle size to obtain sharp, narrow peaks, which increases the signal-to-noise ratio.[17]

-

Mobile Phase: Optimize the mobile phase composition and gradient to achieve good retention and peak shape for MCOP. The addition of a small amount of acid, such as formic acid, can improve peak shape and ionization efficiency.[17]

-

-

Mass Spectrometer Parameter Optimization:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for phthalate metabolites. Optimize the ESI source parameters, such as spray voltage, gas temperatures, and gas flows, to maximize the MCOP signal.

-

Collision Energy: Optimize the collision energy for the MRM transition of MCOP to achieve the most efficient fragmentation and the highest product ion intensity.[18]

-

-

Sample Injection Volume:

-

Increasing the injection volume can increase the signal intensity. However, be mindful that this can also lead to broader peaks and potentially introduce more matrix components into the system.

-

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of detection (LOD) I can expect for MCOP analysis?

A1: With a well-optimized SPE-LC-MS/MS method, LODs in the range of 0.015 to 0.048 ng/mL can be achieved in urine samples.[9] However, the achievable LOD will depend on the specific sample matrix, instrumentation, and the level of background contamination.

Q2: How can I minimize matrix effects in my MCOP analysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be a significant issue in LC-MS/MS analysis.[19][20][21][22] To minimize them:

-

Effective Sample Cleanup: A robust SPE method is the first line of defense against matrix effects.[20]

-

Chromatographic Separation: Ensure that MCOP is chromatographically separated from the bulk of the matrix components.

-

Dilution: If the MCOP concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[19][20]

-

Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with MCOP is the most effective way to compensate for matrix effects.[23]

Q3: What are the key considerations when working with small sample volumes?

A3: When sample volume is limited, every step of the analytical workflow must be carefully considered to minimize analyte loss.

-

Miniaturized Sample Preparation: Consider using micro-SPE formats or other microsampling techniques to handle small volumes efficiently.[6][8]

-

Reduce Dead Volumes: Use low-dead-volume tubing and fittings in your LC system to prevent peak broadening.

-

Sensitive Instrumentation: A highly sensitive mass spectrometer is crucial when the amount of analyte is limited.

Q4: Where can I obtain an analytical standard for MCOP?

A4: Analytical standards for MCOP and its isotopically labeled internal standard are available from various chemical suppliers specializing in environmental and analytical standards.[24][25][26]

Summary of Key Parameters for MCOP Analysis

| Parameter | Recommendation | Rationale |

| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 or polymeric sorbent.[10][11] | Effective cleanup and concentration of MCOP from complex matrices. |

| Internal Standard | Isotopically labeled MCOP.[27][28] | Corrects for sample loss during preparation and compensates for matrix effects.[13][14][29] |

| Chromatography | UHPLC with a sub-2 µm particle size column.[20] | Provides high-resolution separation and sharp peaks, improving signal-to-noise. |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[30][31] | Highly selective and sensitive detection of MCOP. |

| Contamination Control | Use of glassware and "phthalate-free" consumables.[1][2] | Minimizes background noise and interference from environmental phthalates.[4] |

References

-

An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Research@THEA. [Link]

-

An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Taylor & Francis. [Link]

-

[Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed. [Link]

-

Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - ResearchGate. [Link]

-

Using ambient mass spectrometry to explore the origins of phthalate contamination in a ... - PubMed. [Link]

-

An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - ResearchGate. [Link]

-

Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography - Oxford Academic. [Link]

-

Those Darn Phthalates | CRS BLOGables - Chromatography Research Supplies. [Link]

-

Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model - MDPI. [Link]

-

Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

-

How to improve LOD or detection limits in HPLC - Tips & Suggestions - MicroSolv. [Link]

-

Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

-

Improvement in Detection Limit for Lateral Flow Assay of Biomacromolecules by Test-Zone Pre-enrichment - PMC. [Link]

-

Sample Preparation Techniques for Biological Matrices - Agilent. [Link]

-

New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC. [Link]

-

Bioanalytical sample preparation | Biotage. [Link]

-

A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences. [Link]

-

Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]

-

The Limit of Detection | LCGC International. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Internal standard - Wikipedia. [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. [Link]

-

LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]

-

Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis | NorthEast BioLab. [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. [Link]

-

Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

Matrix effects: Causes and solutions - ResearchGate. [Link]

-

Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent. [Link]

-

Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

-

I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard? : r/massspectrometry - Reddit. [Link]

-

-

ANALYTICAL METHODS. [Link]

-

-

Urinary Levels of Seven Phthalate Metabolites in the US Population from the National Health and Nutrition Examination Survey (NHANES) 1999–2000. [Link]

-

When Should an Internal Standard be Used? - LCGC International. [Link]

Sources

- 1. research.thea.ie [research.thea.ie]

- 2. tandfonline.com [tandfonline.com]

- 3. Using ambient mass spectrometry to explore the origins of phthalate contamination in a mass spectrometry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromres.com [chromres.com]

- 5. researchgate.net [researchgate.net]

- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. biotage.com [biotage.com]

- 9. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. organomation.com [organomation.com]

- 16. rsc.org [rsc.org]

- 17. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]

- 18. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. isotope.com [isotope.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. isotope.com [isotope.com]

- 27. Internal standard - Wikipedia [en.wikipedia.org]

- 28. reddit.com [reddit.com]

- 29. alfa-chemistry.com [alfa-chemistry.com]

- 30. nebiolab.com [nebiolab.com]

- 31. psecommunity.org [psecommunity.org]

Technical Support Center: Addressing Incomplete Hydrolysis of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP) Conjugates

Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) conjugates. Accurate quantification of total MCMOP, a key metabolite of the plasticizer Di(2-ethylhexyl)phthalate (DEHP), is critical for human biomonitoring and toxicological studies.[1] Since MCMOP is primarily excreted in urine as a glucuronide conjugate, efficient enzymatic hydrolysis is the pivotal first step for precise analysis by techniques like online solid-phase extraction coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (SPE-HPLC-MS/MS).[2][3]

This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot and resolve common issues related to incomplete hydrolysis, ensuring the accuracy and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "what" and "why" questions to provide a foundational understanding of the challenges.

Q1: What exactly are MCMOP conjugates and why is hydrolysis necessary?

In the body, parent phthalates like DEHP are metabolized into primary monoesters, which are then further oxidized to secondary metabolites like MCMOP.[1] To increase water solubility and facilitate excretion, these metabolites undergo a Phase II biotransformation, where they are conjugated with glucuronic acid.[4][5] This process forms a glucuronide conjugate (MCMOP-glucuronide).

Analytical methods like LC-MS/MS typically measure the unconjugated ("free") form of the metabolite. Therefore, to measure the total MCMOP concentration—which is the standard practice for assessing exposure—it is essential to first cleave the glucuronic acid from the conjugate.[5][6] This cleavage is achieved through enzymatic hydrolysis, most commonly using a β-glucuronidase enzyme.

Q2: I'm seeing low recovery of MCMOP. What are the most likely causes of incomplete hydrolysis?

Incomplete hydrolysis is a common and frustrating issue. The root causes can typically be traced back to one or more of the following factors:

-

Suboptimal Reaction Conditions: Every enzyme has a "sweet spot." Incorrect pH, temperature, or incubation time are the most frequent culprits. The pH of clinical urine specimens can vary widely (4.5 to 8.0), and a deviation of just 0.5 pH units from the enzyme's optimum can reduce its performance by 20% or more.[7][8][9]

-

Enzyme Inhibition: Urine is a complex matrix containing endogenous compounds that can inhibit β-glucuronidase activity. Potent inhibitors include D-saccharic acid-1,4-lactone, ascorbic acid (Vitamin C), and bilirubin.[7] The presence of these inhibitors can drastically reduce hydrolysis efficiency.

-

Incorrect Enzyme Choice or Concentration: β-glucuronidase enzymes are not one-size-fits-all. Enzymes from different sources (e.g., E. coli, Helix pomatia, Abalone) exhibit vastly different optimal conditions, substrate specificities, and susceptibility to inhibitors.[7][10][11] Using an insufficient amount (units) of enzyme for the sample's conjugate concentration will also lead to incomplete reactions.[6][12]

-

Matrix Effects: High concentrations of salts, urea, or other compounds in certain urine samples can interfere with the enzyme's function.

Q3: Are all β-glucuronidase enzymes the same? How do I choose the right one?

No, they are significantly different. The choice of enzyme is a critical experimental parameter. Enzymes from different biological sources have unique characteristics that make them more or less suitable for your specific application.[10][11][12]

| Enzyme Source | Typical Optimal pH | Typical Optimal Temp. | Key Characteristics & Considerations |

| Escherichia coli (E. coli) | 6.5 - 7.0[11][13] | 37°C[11] | High specificity for glucuronides. Often used in CDC methods for phthalates.[6] Less likely to have interfering side activities (e.g., sulfatase). |

| Helix pomatia (Roman Snail) | 4.5 - 5.0[14] | 37°C[6] | A crude mixture that contains both β-glucuronidase and sulfatase activity. Useful if you need to hydrolyze both types of conjugates, but the side activities can sometimes be problematic.[6][12] |

| Abalone (Patella vulgata) | 3.8 - 4.5[11] | 60°C | Known for being robust at higher temperatures and lower pH. Can be effective for difficult-to-hydrolyze conjugates.[11][15] |

| Recombinant/Engineered | Varies (often ~6.8) | Room Temp or 55°C | Genetically modified for high efficiency, resistance to inhibitors, and rapid hydrolysis times (e.g., <30 mins).[6][8] Often the most expensive option but can solve issues with difficult matrices. |

Recommendation: For phthalate metabolite analysis in urine, β-glucuronidase from E. coli is a well-documented and effective starting point.[6] However, if you continue to face issues, testing an enzyme from a different source is a logical troubleshooting step.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable steps to diagnose and solve hydrolysis problems.

Guide 1: Systematic Troubleshooting of Incomplete Hydrolysis

Follow this decision tree to methodically identify the source of your low recovery.

Caption: Troubleshooting workflow for incomplete hydrolysis.

Protocol 1: Optimizing Enzymatic Hydrolysis Conditions

This protocol describes a systematic approach to finding the optimal reaction conditions for your specific sample matrix and enzyme. The goal is to test a range of parameters to identify the combination that yields the highest and most consistent recovery.

Materials:

-

Pooled urine sample representative of your study cohort.

-

β-glucuronidase enzyme of choice.

-

A series of buffers (e.g., 1M Ammonium Acetate) adjusted to various pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

-

Isotope-labeled internal standard for MCMOP (or a related phthalate metabolite).

-

Standard laboratory equipment (incubator, centrifuge, autosampler vials).

Methodology:

-

Spike the Sample: Spike the pooled urine with a known concentration of your MCMOP analytical standard and the corresponding isotope-labeled internal standard.

-

Set up Optimization Array: Aliquot the spiked urine into a 96-well plate or individual microcentrifuge tubes. Design a grid to test different combinations of parameters. For example:

-

Rows: pH (4.5, 5.5, 6.5)

-

Columns: Enzyme Concentration (e.g., 10, 20, 30 units/µL of urine)[6]

-

-

Incubation:

-

Add the appropriate buffer and enzyme amount to each well/tube according to your array.

-

Incubate the plate at a set temperature (e.g., 37°C) for a defined time (e.g., 4 hours).[6]

-

Optional: To optimize time and temperature, you can run separate experiments where you fix the pH and enzyme concentration and vary incubation time (e.g., 1, 2, 4, 8 hours) or temperature (e.g., 37°C, 45°C, 55°C).

-

-

Stop the Reaction: Stop the hydrolysis by adding a quenching agent like trichloroacetic acid or by proceeding immediately to protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Analyze and Interpret: Quantify the concentration of MCMOP in each sample. Calculate the percent recovery against a fully hydrolyzed control. Plot the results to visualize the optimal conditions.

Example Data Interpretation Table:

| pH | Enzyme Conc. (U/µL) | Incubation Time (hr) | Temperature (°C) | % MCMOP Recovery |

| 5.5 | 20 | 4 | 37 | 75% |

| 6.5 | 20 | 4 | 37 | 92% |

| 6.5 | 30 | 4 | 37 | 99% |

| 6.5 | 30 | 2 | 37 | 88% |

Guide 2: Mitigating Matrix Effects and Inhibition

If optimization doesn't solve the problem, matrix interference is the likely cause.

Q4: How can I overcome inhibition from compounds in the urine matrix?

-

Sample Dilution: A simple yet effective strategy is to dilute the urine sample (e.g., 1:3 or 1:4) with the reaction buffer before adding the enzyme.[9] This reduces the concentration of inhibitors to a level where they no longer significantly impact the enzyme. While this also dilutes the analyte, the increased hydrolysis efficiency often results in a net sensitivity gain, especially with modern LC-MS/MS systems.

-

Increase Enzyme Concentration: Overwhelm the inhibitor by increasing the amount of enzyme. Studies have shown that increasing enzyme units per microliter of urine can overcome inhibition and drive the reaction to completion.[6][12] This can be more costly but is highly effective.

-

Consider Additives (Use with Caution): Some protocols have reported that adding a small amount of co-solvent like methanol can improve the hydrolysis of certain conjugates.[6][16] Additionally, non-ionic surfactants (e.g., Tween 20) have been shown in other fields to enhance enzymatic hydrolysis by preventing non-productive binding of the enzyme to other matrix components.[17][18][19] This should be validated carefully, as additives can also cause ion suppression in the MS source.

Protocol 2: Validating Hydrolysis Efficiency with a QC Check

A robust analytical method must include a routine check to ensure the hydrolysis step is working effectively on a batch-to-batch basis.

The Concept: The CDC laboratory procedure manual provides a gold-standard approach.[2] In addition to using an isotope-labeled internal standard for the target analyte, they include a general substrate for the enzyme, 4-methylumbelliferyl glucuronide (MUG), to monitor the deconjugation efficiency independently of the specific analyte.[2] When hydrolyzed, MUG produces a fluorescent compound, 4-methylumbelliferone, providing a clear signal of enzyme activity.

Methodology:

-

Prepare QC Samples: Along with your study samples, prepare a QC sample from a pooled urine matrix.

-

Spike with Standards: Spike all samples, including the QC, with your isotope-labeled MCMOP standard. Spike the QC sample additionally with 4-methylumbelliferyl glucuronide (MUG).

-

Perform Hydrolysis: Run all samples through your optimized hydrolysis protocol.

-

Analysis:

-

Analyze the study samples and the QC for MCMOP using LC-MS/MS.

-

Analyze the QC sample for the hydrolysis product of MUG (4-methylumbelliferone), either by fluorescence detection or by developing an LC-MS/MS method for it.

-

-

Evaluation:

-

The recovery of the isotope-labeled MCMOP standard in your samples should be consistent and high.

-

The QC sample should show a strong signal for 4-methylumbelliferone, confirming that the enzyme was active in the batch. If the MUG is not hydrolyzed, it points to a global failure of the enzyme or buffer in that batch.

-

Caption: Analytical workflow with integrated QC check.

References

-

Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC). [Link]

-

Mechanism of surfactant effect in enzymatic hydrolysis of lignocellulose. Alkasrawi, M., & Eriksson, T., et al. (2003). Biotechnology Progress.[Link]

-

Surfactants, Biosurfactants, and Non-Catalytic Proteins as Key Molecules to Enhance Enzymatic Hydrolysis of Lignocellulosic Biomass. de Medeiros, G. F., et al. (2022). MDPI.[Link]

-

Enhancement of enzymatic hydrolysis of cellulose by surfactant. Ooshima, H., et al. (1986). Biotechnology and Bioengineering.[Link]

-

Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). Analytical and Bioanalytical Chemistry.[Link]

-

Effect of Surfactant HLB Value on Enzymatic Hydrolysis of Chitosan. Hermansyah, H., et al. (2022). MDPI.[Link]

-

Dual Effect of Nonionic Surfactants on Improving the Enzymatic Hydrolysis of Lignocellulose. Li, X., et al. (2018). Energy & Fuels.[Link]

-

Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Li, C., et al. (2021). MDPI.[Link]

-

A Study to Optimize the Hydrolysis Efficiency of Various β-Glucuronidase Enzymes. Tann, C. M., & Janis, G. C. Kura Biotech.[Link]

-

Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS. (2022). [Link]

-

Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). ResearchGate.[Link]

-

Methods for determination of phthalate metabolites in urine. Braun, J. M., et al. (2014). CDC Stacks.[Link]

-

Analytical Methods for Di-n-butyl phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). (2001). [Link]

-

Biomonitoring Methods: Phthalates. U.S. Environmental Protection Agency (EPA). [Link]

-

Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population. Blount, B. C., et al. (2000). Environmental Health Perspectives.[Link]

-

Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Inoue, H., et al. (2001). ResearchGate.[Link]

-

Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Marin, S. J., et al. (2021). Journal of Analytical Toxicology.[Link]

-

Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). CDC Stacks.[Link]

-

Optimized conditions for the enzymatic hydrolysis of glucuronidated phase II Ezetimibe metabolite in human plasma. Shah, G., et al. (2013). ResearchGate.[Link]

-

Biomonitoring Methods: Phthalates. U.S. Environmental Protection Agency (EPA). (2023). [Link]

-

Glucuronidation patterns of common urinary and serum monoester phthalate metabolites. Kato, K., et al. (2003). Environmental Health Perspectives.[Link]

-

Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS. Can, N., et al. (2022). Journal of Analytical Toxicology.[Link]

-

Autism and Phthalate Metabolite Glucuronidation. Kern, J. K., et al. (2016). Journal of Toxicology and Environmental Health, Part A.[Link]

-

Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. American Laboratory. (2016). [Link]

-

Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. (2016). [Link]

-

Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Samandar, E., et al. (2017). ResearchGate.[Link]

-

Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Samandar, E., et al. (2017). Journal of Exposure Science & Environmental Epidemiology.[Link]

-

Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). (1995). [Link]

-

Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Can, S. E., & Jezuit, E. A. (2007). Illinois State Academy of Science.[Link]

Sources

- 1. Autism and Phthalate Metabolite Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]

- 9. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kurabiotech.com [kurabiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]

- 16. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers [stacks.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Enhancement of enzymatic hydrolysis of cellulose by surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Inter-Laboratory Comparison Guide: Measurement Accuracy of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP)

Executive Summary

This guide provides a technical analysis of the measurement accuracy for Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) , a primary oxidative metabolite of Di-isononyl phthalate (DINP). As a biomarker for DINP exposure, MCMOP presents unique analytical challenges due to its isomeric complexity. This document synthesizes data from major inter-laboratory comparison investigations (ICI), specifically the HBM4EU and G-EQUAS schemes, to establish a gold-standard protocol for researchers in drug development and toxicology.

Part 1: The Analytical Challenge – Isomeric Complexity

The quantification of MCMOP is fundamentally different from single-isomer phthalates (e.g., DEHP metabolites). DINP is a complex mixture of branched-chain dialkyl phthalate isomers (predominantly C9).[1] Consequently, MCMOP is not a single molecule but a cluster of isomers.

The Integration Window Problem

In inter-laboratory comparisons, the primary source of variance (Coefficient of Variation > 40%) is not instrumental sensitivity, but chromatographic integration .

-

The Reality: MCMOP elutes as a multi-peak cluster or a broad "hump" rather than a sharp, single peak.

-

The Error: Laboratory A may integrate the entire cluster, while Laboratory B integrates only the dominant isomer peak. This leads to discordant Z-scores despite identical calibration standards.

-

The Fix: Consensus protocols now require integrating the entire isomer cluster area, bounded by specific retention time markers relative to the internal standard.

Nomenclature Clarification

In scientific literature (e.g., HBM4EU), this metabolite is often categorized under the group code cx-MiNP (Carboxy-mono-isononyl phthalate). Researchers must recognize that this compound is the specific IUPAC designation for the major isomer within this group.

Part 2: Comparative Analysis of Methodologies

The following table compares the three primary approaches used in proficiency testing rounds.

| Feature | Method A: Online SPE-HPLC-MS/MS (Recommended) | Method B: Offline SPE-HPLC-MS/MS | Method C: GC-MS (Derivatized) |

| Throughput | High (Automated cleanup) | Medium (Manual transfer) | Low (Requires methylation/silylation) |

| Sensitivity (LOD) | < 0.5 ng/mL | < 0.2 ng/mL (Concentration factor) | ~1.0 ng/mL |

| Isomer Resolution | Moderate (Cluster integration) | High (Better separation) | Low (Isomers often co-elute) |

| Matrix Effects | Moderate (Requires isotope dilution) | Low (Cleaner extract) | High (Interferences common) |

| Inter-Lab Concordance | High (Standardized automation) | Medium (Transfer errors) | Low (Derivatization variability) |

Expert Insight: Why LC-MS/MS Wins

Gas Chromatography (Method C) requires derivatizing the carboxylic acid group of MCMOP to make it volatile. This adds a reaction step that introduces variability (incomplete reaction). LC-MS/MS analyzes the intact molecule using Electrospray Ionization in negative mode (ESI-), which is naturally sensitive to the carboxylate moiety (

Part 3: Inter-Laboratory Performance Data

Data synthesized from HBM4EU Quality Assurance (QA/QC) rounds (2018–2021) reveals the state of the art.

Reproducibility Metrics

-

Single-isomer phthalates (e.g., MnBP): Inter-lab reproducibility (CV) is typically ~17–24% .

-

MCMOP (cx-MiNP): Inter-lab reproducibility is significantly poorer, averaging ~43% in early rounds.[2]

Z-Score Analysis

Laboratories consistently achieving |Z| < 2 shared three characteristics:

-

Internal Standard: Used

-MCMOP or -

Deconjugation: Verified

-glucuronidase activity (completeness of hydrolysis). -

Transition: Monitored the specific transition

(Phthalate moiety) and a confirmation ion (e.g.,

Part 4: Validated Experimental Protocol

Objective: Quantify MCMOP in human urine with high precision. System: HPLC-MS/MS (Triple Quadrupole).

Step 1: Enzymatic Deconjugation[2]

-

Action: Thaw 0.5 mL urine. Add 10 µL of Internal Standard (

-MCMOP). Add 10 µL -

Causality: MCMOP is excreted largely as a glucuronide conjugate. Failure to deconjugate results in underestimation of total body burden. E. coli enzyme is preferred to avoid sulfatase activity which can degrade parent diesters (though less critical for MCMOP than for monoesters).

Step 2: Solid Phase Extraction (SPE)

-

Action: Use a polymeric weak anion exchange (WAX) or HLB cartridge.

-

Condition: MeOH -> Water.

-

Load: Hydrolyzed urine.

-

Wash: 5% MeOH (removes salts/proteins).

-

Elute: Acidified MeOH (releases the acidic MCMOP).

-

-

Self-Validation: The Internal Standard must be added before SPE. If IS recovery is <50%, the extraction failed (likely pore clogging or pH mismatch).

Step 3: LC-MS/MS Analysis

-

Column: C18 or Phenyl-Hexyl (sub-2 µm particle size).

-

Mobile Phase: Water (0.1% Acetic Acid) / Acetonitrile (0.1% Acetic Acid). Note: Avoid Formic acid if sensitivity is low; Acetic acid often boosts ionization for phthalates in ESI-.

-

Integration: Define the window based on the start and end of the

-MCMOP cluster. Apply this identical window to the native analyte.

Part 5: Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the Quality Control checkpoints.

Caption: Step-by-step analytical workflow for MCMOP quantification, emphasizing the critical control points of hydrolysis efficiency and isomer integration.

Troubleshooting Z-Score Failures

A logic tree for laboratories failing inter-lab comparisons (Z-score > 2.0).

Caption: Diagnostic decision matrix for identifying root causes of unsatisfactory Z-scores in MCMOP inter-laboratory comparisons.

References

-

Esteban López, M., et al. (2021). "The HBM4EU QA/QC programme for measuring phthalates and DINCH metabolites in human urine." International Journal of Hygiene and Environmental Health, 234, 113719. [Link]

-

Kasper-Sonnenberg, M., et al. (2012). "Phthalate metabolites and bisphenol A in urines from German school children: Results of the Duisburg birth cohort study." Environment International, 46, 102-108. [Link]

-

Silva, M.J., et al. (2006). "Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment." Environmental Health Perspectives, 114(8), 1158–1161. [Link]

-

HBM4EU. (2022).[2][6] "Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project." Toxics, 10(2), 54. [Link][7]

Sources

- 1. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hbm4eu.eu [hbm4eu.eu]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. European interlaboratory comparison investigations (ICI) and external quality assurance schemes (EQUAS) for the analysis of bisphenol A, S and F in human urine: Results from the HBM4EU project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Optimizing DIDP Exposure Assessment: The Superiority of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP)

Executive Summary

In the biomonitoring of Di-isodecyl phthalate (DIDP) exposure, the selection of the correct urinary biomarker is critical for data integrity. While mono-isodecyl phthalate (MiDP) was historically the primary target, recent toxicokinetic data establishes Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) —a specific isomer of the oxidative metabolite cx-MiDP—as the superior biomarker.

The Verdict: Researchers should prioritize MCMOP over MiDP for quantitative exposure assessment. MCMOP offers three decisive advantages:

-

Zero Background Contamination: Unlike monoesters, MCMOP is not formed by abiotic hydrolysis in the sampling environment.

-

Higher Molar Excretion: MCMOP represents a significantly larger fraction of the ingested dose (

), improving sensitivity. -

Extended Half-Life: Its elimination kinetics allow for a more stable integration of exposure over time compared to the rapidly eliminated monoester.

The Challenge: Why "Old" Biomarkers Fail

DIDP is a complex isomeric mixture of C10 phthalates. Historically, researchers measured MiDP (the simple monoester). However, this approach has significant limitations that MCMOP resolves.

Comparative Performance Matrix

| Feature | MiDP (Mono-isodecyl phthalate) | MCMOP (this compound) | Impact on Study |

| Metabolic Type | Phase I (Hydrolytic) | Phase I (Oxidative) | MCMOP requires in-body oxidation, proving ingestion. |

| Abundance ( | Low (< 5% of dose) | High (~20-25% of dose) | MCMOP provides 4-5x higher signal intensity for the same exposure. |

| Contamination Risk | Moderate: DIDP in lab plastics can hydrolyze to MiDP during storage. | None: Cannot be formed outside the liver. | MCMOP eliminates false positives. |

| Half-Life | Short (~4-6 hours) | Moderate (~10-15 hours) | MCMOP reflects a wider window of exposure. |

| Specificity | Low (Isomeric overlap) | High (Specific oxidation product) | MCMOP reduces chromatographic interference. |

Mechanistic Insight: The Metabolic Pathway[1]

To understand the correlation between intake and urinary concentration, one must visualize the biotransformation. DIDP is first hydrolyzed to MiDP, which is then rapidly oxidized. The oxidation step is the "biological lock" that prevents external contamination.

Figure 1: Metabolic pathway of DIDP. Note that MCMOP (cx-MiDP) is a downstream oxidative product, making it a specific marker of metabolism rather than environmental degradation.

Experimental Validation: The Protocol

To accurately correlate DIDP intake with MCMOP concentrations, you must employ a rigorous LC-MS/MS workflow with enzymatic deconjugation. The majority of MCMOP in urine exists as a glucuronide conjugate and must be cleaved to be measured.

Validated Workflow (Self-Validating System)

Objective: Quantification of total MCMOP (free + conjugated).

Step 1: Sample Preparation

-

Thaw: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Aliquot: Transfer 200 µL of urine into a 96-well plate or glass tube.

-

Buffer Addition: Add 100 µL of 1.0 M Ammonium Acetate (pH 6.5) containing

-glucuronidase (E. coli K12, >2000 U/mL).-

Why? The pH 6.5 is optimal for E. coli glucuronidase activity to cleave the conjugate.

-

-

Internal Standard: Add 20 µL of isotope-labeled internal standard (

-MCMOP or-

Validation: The IS corrects for matrix effects and SPE recovery losses.

-

Step 2: Enzymatic Hydrolysis[1][2]

-

Incubation: Seal and incubate at 37°C for 90 minutes .

-

Critical Control: Do not exceed 37°C significantly, or enzyme activity degrades.

-

Step 3: Solid Phase Extraction (SPE)

Automated or Manual (e.g., Agilent Bond Elut or Waters Oasis HLB)

-

Conditioning: 500 µL Methanol followed by 500 µL Water.

-

Loading: Load the hydrolyzed urine sample.

-

Washing: Wash with 500 µL 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 200 µL Acetonitrile.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: (A) 0.1% Acetic Acid in Water; (B) Acetonitrile.

-

Ionization: ESI Negative Mode.

-

MRM Transitions (Example):

-

Precursor: m/z 335 (M-H)-

-

Product: m/z 121 (Phthalate moiety)

-

Quantifier: Specific transition based on the side-chain fragmentation.

-

Figure 2: Analytical workflow ensuring total metabolite capture. The deconjugation step is critical as >90% of MCMOP is excreted as a glucuronide.

Data Interpretation: Correlating Intake

To convert urinary concentrations into daily intake estimates (DI), researchers use the following equation based on the Koch et al. model.

Where:

-

: Urinary concentration of MCMOP (

- : Daily creatinine excretion rate (approx. 20-25 mg/kg/day for adults).

-

: Fraction of Urinary Excretion. [2][3]

-

For MiDP :

(High uncertainty). -

For MCMOP :

(High reliability).

-

- : Molecular weights of the metabolite and parent DIDP.

Interpretation Guide:

-

High Correlation (

): Studies consistently show that MCMOP correlates strongly with total DIDP intake because it captures the major elimination pathway. -

Low Correlation with MiDP: Correlations using MiDP are often weaker (

) due to background noise and rapid elimination fluctuations.

Reference Values (General Population)

-

Limit of Detection (LOD): Modern methods should achieve LODs < 0.5 ng/mL.

-

95th Percentile (NHANES): Typical values in general populations range from 5–20 ng/mL, whereas occupational exposure can exceed 100 ng/mL.

References

-

Koch, H. M., et al. (2012). "Di-isodecyl phthalate (DIDP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DIDP." Archives of Toxicology.

- Key Finding: Established the molar excretion fractions ( ) and identified MCMOP (cx-MiDP) as the major urinary metabolite.

-

Calafat, A. M., et al. (2015). "Biomonitoring of phthalates: trends and challenges." International Journal of Hygiene and Environmental Health.

- Key Finding: Validated the use of oxidative metabolites for long-chain phthalates to avoid contamin

-

Silva, M. J., et al. (2007). "Urinary metabolites of di-isodecyl phthalate in rats." Toxicology.

- Key Finding: Characterized the specific isomers of DIDP metabolites, including the carboxy-deriv

-

CDC (Centers for Disease Control and Prevention). "National Report on Human Exposure to Environmental Chemicals."

- Key Finding: Provides reference ranges for MCMOP (listed as MCNP or cx-MiDP)

Sources

Validating analytical methods for Mono(7-carboxy-2-methyloctyl) phthalate according to FDA/EMA guidelines

Title: Comparative Validation Guide: Analytical Strategies for Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP/MCiNP)

Executive Summary

This compound (MCMOP) , frequently abbreviated in literature as MCiNP (Mono-carboxy-isononyl phthalate), is the primary oxidative metabolite and biomarker for Di-isodecyl phthalate (DIDP) exposure. As regulatory bodies (FDA, EMA, EFSA) shift focus from parent compounds to specific oxidized metabolites for accurate exposure assessment, the validation of robust analytical methods is critical.